8-O-methyltianmushanol

CAS No.:

Cat. No.: VC1935926

Molecular Formula: C40H44O14

Molecular Weight: 748.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H44O14 |

|---|---|

| Molecular Weight | 748.8 g/mol |

| IUPAC Name | (1S,2S,4S,5S,7R,8S,9R,10R,16R,28E,33S,34S,36R,37R)-4,9,33-trihydroxy-10-methoxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |

| Standard InChI | InChI=1S/C40H44O14/c1-16-8-9-50-26(41)6-7-27(42)51-14-18-19-12-24-35(3,20-10-23(20)38(24,48)15-52-31(16)43)25-13-37(47)22-11-21(22)36(4)30(37)29(39(19,25)53-33(18)45)28-17(2)32(44)54-40(28,49-5)34(36)46/h8,20-25,34,46-48H,6-7,9-15H2,1-5H3/b16-8+/t20-,21-,22+,23+,24-,25+,34-,35+,36+,37+,38+,39+,40-/m1/s1 |

| Standard InChI Key | NASSYBOEZYWDCR-FWRLJKOGSA-N |

| Isomeric SMILES | C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@]1(C7=C(C(=O)O1)C)OC)O)C)OC2=O)C |

| Canonical SMILES | CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)OC)O)C)OC2=O)C |

Introduction

Chemical Structure and Physical Properties

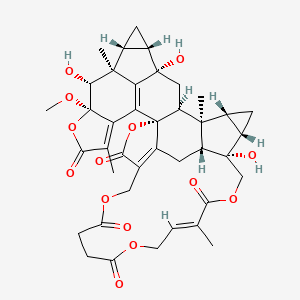

8-O-Methyltianmushanol is a complex sesquiterpenoid with the molecular formula C₄₁H₅₆O₁₄ and a molecular weight of 748.8 g/mol . The compound's IUPAC name is (1S,2S,4S,5S,7R,8S,9R,10R,16R,28E,33S,34S,36R,37R)-4,9,33-trihydroxy-10-methoxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone .

The compound features a rare 18-membered triester ring, which contributes to its unique structural characteristics and biological activities . It is essentially a methylated derivative of another sesquiterpene dimer, tianmushanol, with the addition of a methoxy group at the 8-position .

Table 1: Physical and Chemical Properties of 8-O-Methyltianmushanol

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₆O₁₄ |

| Molecular Weight | 748.8 g/mol |

| Physical State | Solid |

| CAS Number | 1029518-73-7 |

| Synonyms | 8-O-methyltianmushanol, CHEMBL505283 |

| Structural Features | 18-membered triester ring; methylated derivative of tianmushanol |

| Creation Date in PubChem | August 25, 2008 |

| Last Modified Date | February 15, 2025 |

Natural Sources and Isolation

8-O-Methyltianmushanol has been primarily isolated from the leaves of Chloranthus tianmushanensis, a plant species belonging to the Chloranthaceae family . The isolation of this compound was first reported by Wu et al. in 2008 during their investigation of complex sesquiterpenoids from C. tianmushanensis .

The isolation process typically involves extraction of plant material with organic solvents followed by various chromatographic techniques for purification. The compound has been characterized using spectroscopic methods including NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry .

Table 2: Source Information for 8-O-Methyltianmushanol

| Source | Plant Part | Family | Isolation Method | Reference |

|---|---|---|---|---|

| Chloranthus tianmushanensis | Leaves | Chloranthaceae | Solvent extraction followed by chromatographic purification | Wu et al., 2008 |

Biological Activities

Table 3: Biological Activities of 8-O-Methyltianmushanol

| Activity Type | Target | Potency | Potential Applications | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Tyrosinase | IC50 = 358 (units not specified) | Skin lightening, hyperpigmentation treatment | Wu et al., 2008 |

| Potential Antimicrobial | Not specifically tested | Not determined | Possible antimicrobial applications | Inferred from related compounds |

Structure-Activity Relationship

The complex structure of 8-O-methyltianmushanol, particularly its 18-membered triester ring, likely contributes to its biological activities . Comparative studies with the non-methylated parent compound, tianmushanol, suggest that the methoxy group at the 8-position may influence its interaction with target enzymes like tyrosinase .

Both tianmushanol and 8-O-methyltianmushanol were evaluated for their tyrosinase inhibitory activities, providing insights into structure-activity relationships within this class of compounds . The presence of multiple functional groups, including hydroxyl and methoxy moieties, may facilitate specific binding interactions with the target enzyme.

Research Methods and Analytical Techniques

The characterization of 8-O-methyltianmushanol has employed various analytical techniques. NMR spectroscopy, including 13C NMR, 1H NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra, has been crucial for elucidating its complex structure . Additionally, mass spectrometry, particularly LC/MS (Liquid Chromatography/Mass Spectrometry), has been used to analyze extracts containing this compound .

For biological activity assessment, enzyme inhibition assays using mushroom tyrosinase have been the primary method for evaluating the compound's inhibitory potential . These assays typically measure the reduction in enzyme activity in the presence of various concentrations of the test compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume